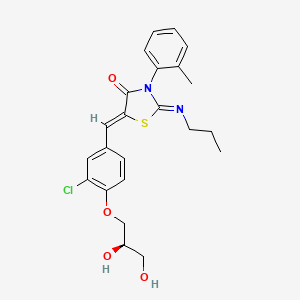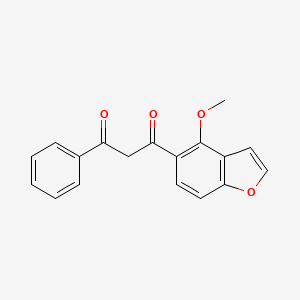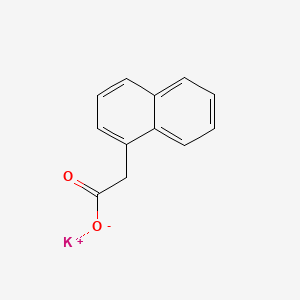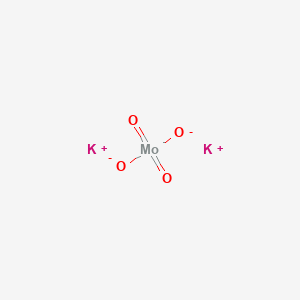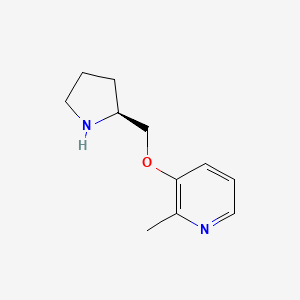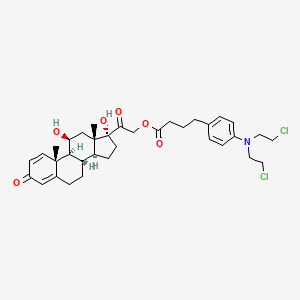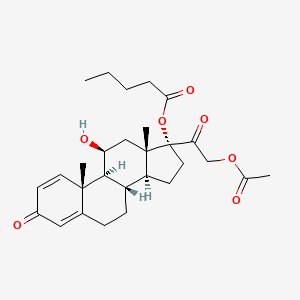
PD173074
概要
説明
PD173074は、線維芽細胞増殖因子受容体(FGFR)の選択的かつ強力な阻害剤です。それはFGFR1、FGFR2、FGFR3、およびFGFR4に作用するATP競合阻害剤です。 この化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導する能力により、特に癌研究において、さまざまな科学研究アプリケーションにおいて大きな可能性を示しています .
科学的研究の応用
PD173074 has a wide range of scientific research applications, including:
Cancer Research: this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, small cell lung cancer, and gastric cancer. .
Stem Cell Research: This compound is used to maintain the undifferentiated state of embryonic stem cells and to promote the reprogramming of induced pluripotent stem cells
Drug Resistance Studies: This compound has been found to reverse multidrug resistance in cancer cells by inhibiting the efflux function of ABC transporters.
作用機序
PD173074は、線維芽細胞増殖因子受容体の活性を阻害することによって効果を発揮します。それは、FGFRのキナーゼドメインへの結合について、アデノシン三リン酸(ATP)と競合し、それによって下流のシグナル伝達経路のリン酸化と活性化を防ぎます。 この阻害は、細胞増殖の抑制、アポトーシスの誘導、血管新生阻害につながります .
生化学分析
Biochemical Properties
PD173074 acts as an ATP-competitive inhibitor of FGFR, specifically FGFR1 and FGFR3, with IC50 values of 5 and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and vascular endothelial growth factor receptor 2 (VEGFR2) . The compound interacts with these receptors, blocking their activity and thereby influencing various biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In addition, this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and cleavage of cytokeratin 18 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to FGFRs, blocking their activity and thereby inhibiting the downstream signaling pathways . This leads to changes in gene expression and can result in the induction of apoptosis . This compound also stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that the compound’s effects on cell proliferation and apoptosis can be observed after a certain period of exposure . This compound is stable at -20°C and is protected from prolonged exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice with xenografts, daily oral administration of this compound for 28 days significantly inhibited tumor growth
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . It inhibits FGFRs, thereby blocking the downstream signaling pathways and affecting various cellular processes . The specific metabolic pathways that this compound is involved in and the enzymes or cofactors it interacts with require further study.
Subcellular Localization
準備方法
PD173074は、ピリド[2,3-d]ピリミジンコアの形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。
ピリド[2,3-d]ピリミジンコアの形成: これは、2-アミノピリジンと適切なアルデヒドまたはケトンの縮合反応によって達成されます。
置換反応: コア構造は次に、さまざまな置換反応によって修飾され、阻害活性を高める官能基が導入されます。
最終的な変更:
化学反応の分析
PD173074は、次のようないくつかの種類の化学反応を受けます。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生成する可能性があります。
科学研究アプリケーション
This compoundは、次のような幅広い科学研究アプリケーションを持っています。
癌研究: this compoundは、乳癌、小細胞肺癌、胃癌などのさまざまな癌細胞株の増殖を阻害することが示されています。 .
幹細胞研究: This compoundは、胚性幹細胞の未分化状態を維持し、誘導多能性幹細胞の再プログラミングを促進するために使用されます
薬剤耐性研究: This compoundは、ABCトランスポーターの流出機能を阻害することにより、癌細胞の多剤耐性を克服することが判明しています.
類似化合物との比較
PD173074は、他の類似の化合物と比較して、FGFRに対する高い選択性と効力においてユニークです。同様の化合物には、以下が含まれます。
SU5402: 別のFGFR阻害剤ですが、this compoundは約1000倍強力です.
フォレチニブ(GSK1363089): FGFRに加えて、METとVEGFRを標的とするマルチキナーゼ阻害剤.
アパティニブ: ABCトランスポーターに対しても活性があるVEGFR阻害剤.
This compoundは、FGFRに対する高い選択性と、癌細胞における多剤耐性を克服する能力により際立っています。
特性
IUPAC Name |
1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUKNQANPLTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176363 | |
| Record name | PD-173074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219580-11-7 | |
| Record name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219580-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 173074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219580117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-173074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 173074 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-173074 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TLL8634Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



